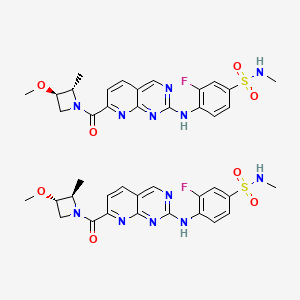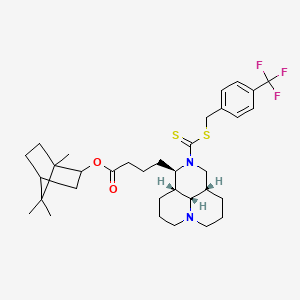
Anticancer agent 104
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 104 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the growth and proliferation of various cancer cell lines, making it a valuable candidate for cancer therapy. The development of this compound is part of ongoing efforts to discover and develop new anticancer drugs that can overcome the limitations of existing treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 104 involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final compound. Common reactions involved in the synthesis include nucleophilic substitution, oxidation, and cyclization reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large-scale reactors and advanced process control systems. The industrial production process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Key considerations in industrial production include the availability of raw materials, waste management, and compliance with regulatory standards. The use of continuous flow reactors and automated systems helps to streamline the production process and ensure consistent quality of the final product.
化学反应分析
Types of Reactions
Anticancer agent 104 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and hydrogen peroxide, reducing agents such as sodium borohydride and lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced anticancer activity, while reduction reactions may produce reduced derivatives with different pharmacological properties. Substitution reactions can lead to the formation of a wide range of substituted products with varying biological activities.
科学研究应用
Anticancer agent 104 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying the mechanisms of various chemical reactions and for developing new synthetic methodologies.
Biology: this compound is used in cell culture studies to investigate its effects on cancer cell growth, proliferation, and apoptosis. It is also used in animal models to study its pharmacokinetics and pharmacodynamics.
Medicine: The compound is being evaluated in preclinical and clinical trials for its potential use as a cancer therapeutic. It has shown promise in treating various types of cancer, including breast, lung, and colon cancer.
Industry: this compound is used in the development of new anticancer drugs and formulations. It is also used in the production of diagnostic agents for cancer detection and monitoring.
作用机制
The mechanism of action of Anticancer agent 104 involves the inhibition of key molecular targets and pathways involved in cancer cell growth and survival. The compound exerts its effects by:
Inhibiting DNA synthesis: this compound interferes with the replication of DNA in cancer cells, leading to cell cycle arrest and apoptosis.
Inducing oxidative stress: The compound generates reactive oxygen species (ROS) in cancer cells, causing oxidative damage to cellular components and triggering cell death.
Modulating signaling pathways: this compound affects various signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and MAPK pathways.
相似化合物的比较
Anticancer agent 104 is unique in its chemical structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:
Methotrexate: An antifolate drug that inhibits dihydrofolate reductase, leading to the inhibition of DNA synthesis.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
Cisplatin: A platinum-based drug that forms DNA crosslinks, leading to the inhibition of DNA synthesis and apoptosis.
Compared to these compounds, this compound has shown a broader spectrum of activity and a more favorable safety profile in preclinical studies. Its unique mechanism of action and ability to target multiple pathways make it a promising candidate for further development as an anticancer therapeutic.
属性
分子式 |
C34H47F3N2O2S2 |
|---|---|
分子量 |
636.9 g/mol |
IUPAC 名称 |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-[(5R,6R,9S,13S)-7-[[4-(trifluoromethyl)phenyl]methylsulfanylcarbothioyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoate |
InChI |
InChI=1S/C34H47F3N2O2S2/c1-32(2)25-15-16-33(32,3)28(19-25)41-29(40)10-4-9-27-26-8-6-18-38-17-5-7-23(30(26)38)20-39(27)31(42)43-21-22-11-13-24(14-12-22)34(35,36)37/h11-14,23,25-28,30H,4-10,15-21H2,1-3H3/t23-,25?,26+,27+,28?,30-,33?/m0/s1 |
InChI 键 |
JIMANZWLKZZNBA-IEXCXIRMSA-N |
手性 SMILES |
CC1(C2CCC1(C(C2)OC(=O)CCC[C@@H]3[C@H]4CCCN5[C@H]4[C@@H](CCC5)CN3C(=S)SCC6=CC=C(C=C6)C(F)(F)F)C)C |
规范 SMILES |
CC1(C2CCC1(C(C2)OC(=O)CCCC3C4CCCN5C4C(CCC5)CN3C(=S)SCC6=CC=C(C=C6)C(F)(F)F)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


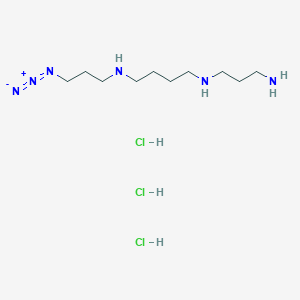
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)

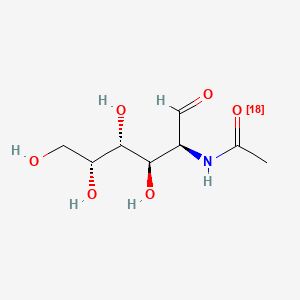
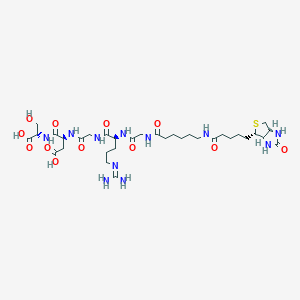
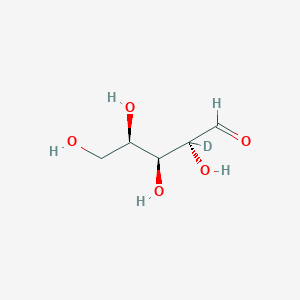
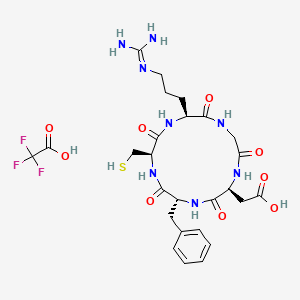
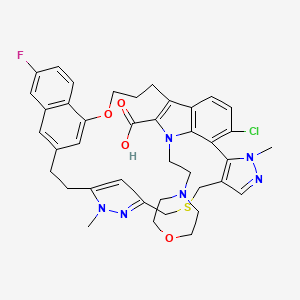
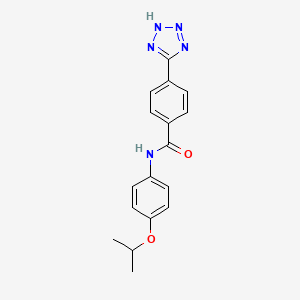

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12392143.png)
